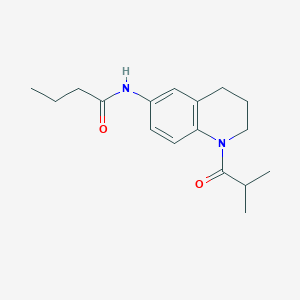

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.391 g/mol. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-8-9-15-13(11-14)7-5-10-19(15)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUAPFMRFCEXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.

Analyse Des Réactions Chimiques

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.

Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and autoimmune disorders.

Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. It has been found to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a crucial role in regulating gene expression and cellular differentiation . By inhibiting ROR activity, the compound can modulate the expression of genes involved in inflammation, immune response, and cell proliferation .

Comparaison Avec Des Composés Similaires

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can be compared with other tetrahydroquinoline derivatives, such as:

1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.

1,2,3,4-tetrahydroquinoline: Exhibits a range of biological activities, including anticancer and antimicrobial effects.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butyramide: A closely related compound with similar structural features and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an inverse agonist of ROR, which distinguishes it from other similar compounds .

Activité Biologique

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyryl group and a butyramide moiety. Its molecular formula is . The unique structure contributes to its solubility and biological activity, making it a candidate for various therapeutic applications.

1. Anticonvulsant Properties

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit anticonvulsant effects. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that certain derivatives showed significant efficacy in maximal electroshock seizure (MES) models in mice. Among these, this compound exhibited potent anticonvulsant activity, suggesting potential for epilepsy treatment .

2. Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases. A study in the "European Journal of Medicinal Chemistry" reported moderate inhibitory activity against several kinases including Aurora A kinase and Bruton's tyrosine kinase (BTK). This inhibition suggests potential therapeutic applications in diseases associated with these kinases .

3. Enzyme Inhibition

This compound may interact with phosphodiesterases (PDEs), which are crucial for regulating cyclic nucleotide levels within cells. Selective inhibition of PDE4 has been linked to anti-inflammatory effects and improved respiratory function in preclinical models .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind to these targets effectively, potentially inhibiting their activity or modulating their function. Further studies are needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticonvulsant Activity : In a study by Li et al. (2008), this compound was shown to be one of the most effective derivatives tested for anticonvulsant properties in animal models .

- Kinase Inhibition : Martinez-Avila et al. (2014) explored the potential of this compound as a kinase inhibitor and found moderate activity against key kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.